molecular formula C6H12O B1361351 2-Ethylbutanal CAS No. 97-96-1

2-Ethylbutanal

Cat. No. B1361351
Key on ui cas rn: 97-96-1
M. Wt: 100.16 g/mol
InChI Key: UNNGUFMVYQJGTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06610734B2

Procedure details

Sodium cyanide (12.0 g, 244.8 mmol) and 2-ethylbutyraldehyde (10.0 mL, 81.3 mmol) were added to ammonium carbonate (25.4 g, 325.3 mmol) in H2O (300 mL). Ethanol (300 mL) was added and salts precipitated. The reaction mixture was heated to 90° C. After 1 h, the mixture became homogeneous and was stirred at 90° C. for 18 h. After cooling to 25° C., about 500 mL of solvent was removed in vacuo. Concentrated HCl was added to acidify the mixture to pH 1-2 and a precipitate formed. It was filtered and the precipitate was recrystallized from EtOAc to afford 5-(1-ethyl-propyl)-imidazolidine-2,4-dione as a white solid (12.9 g, 93%). Mass Spectrum (−ESI): 169 (M−H)−.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
25.4 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C-]#N.[Na+].[CH2:4]([CH:6]([CH2:9][CH3:10])[CH:7]=O)[CH3:5].[C:11](=[O:14])([O-])[O-].[NH4+:15].[NH4+:16].[CH2:17]([OH:19])C>O>[CH2:4]([CH:6]([CH:7]1[NH:16][C:17](=[O:19])[NH:15][C:11]1=[O:14])[CH2:9][CH3:10])[CH3:5] |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)C(C=O)CC
Name
Quantity
25.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred at 90° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
salts precipitated
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 25° C.
CUSTOM
Type
CUSTOM
Details
about 500 mL of solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
Concentrated HCl was added
CUSTOM
Type
CUSTOM
Details
a precipitate formed
FILTRATION
Type
FILTRATION
Details
It was filtered
CUSTOM
Type
CUSTOM
Details
the precipitate was recrystallized from EtOAc

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C(CC)C1C(NC(N1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.9 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.